2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol
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Overview
Description
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol is a chemical compound known for its unique structure and properties. It is a phosphine ligand that has been widely used in various chemical reactions, particularly in catalysis. The compound’s structure consists of a binaphthyl backbone with a dicyclohexylphosphino group attached, making it a valuable tool in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions include:
Solvent: Toluene or tetrahydrofuran (THF)
Temperature: 80-100°C
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or sodium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification: through crystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and safety in the final product
Chemical Reactions Analysis
Types of Reactions
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Coordination: It acts as a ligand, coordinating with metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Substitution: Aryl halides and organometallic reagents (e.g., Grignard reagents) under palladium catalysis.
Coordination: Transition metals like palladium, nickel, and platinum in various solvents.
Major Products
Phosphine oxides: from oxidation reactions.
Aryl-substituted products: from cross-coupling reactions.
Metal complexes: from coordination reactions.
Scientific Research Applications
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The binaphthyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved include:
Transition metal centers: Palladium, nickel, and platinum.
Catalytic cycles: Involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- CyJohnPhos
Uniqueness
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone, which provides unique steric and electronic properties. This makes it particularly effective in catalytic reactions, offering higher selectivity and efficiency compared to similar compounds. Its ability to form stable complexes with transition metals further enhances its utility in various chemical processes.
Biological Activity
2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol is a phosphine ligand that has garnered interest in medicinal chemistry and catalysis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a binaphthyl backbone with a dicyclohexylphosphino group and a hydroxyl (-OH) substituent. Its structure contributes to its steric and electronic properties, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H27O2P |
Molecular Weight | 358.43 g/mol |
LogP | 5.12 |
Solubility | Soluble in organic solvents |
Antibacterial Properties
Recent studies have indicated that derivatives of phosphine ligands, including those similar to this compound, exhibit promising antibacterial activity. For instance, compounds with similar structural features were evaluated against various strains of Staphylococcus aureus and demonstrated significant inhibition of biofilm formation at concentrations as low as 50 μM, highlighting their potential as therapeutic agents against resistant bacterial strains .
The proposed mechanism involves the interference with bacterial quorum sensing systems, which are critical for biofilm development and antibiotic resistance. By disrupting these communication pathways, the compound may reduce the virulence and survival of pathogenic bacteria .
Study 1: In Vitro Evaluation
A study evaluated the efficacy of related phosphine compounds against S. aureus biofilms. The most active derivative showed over 60% inhibition in both planktonic cells and biofilm viability at a concentration of 50 μM. This study underscores the importance of structural modifications in enhancing antibacterial activity .
Study 2: Synthesis and Catalytic Activity
In another investigation, the synthesis of copper complexes containing dicyclohexylphosphino ligands was reported. These complexes exhibited catalytic activity in asymmetric reactions, suggesting that the biological activity may extend beyond antibacterial effects to include roles in catalysis and potentially other therapeutic areas .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Activity Type | Observations |
---|---|
Antibacterial | Significant inhibition of S. aureus biofilms |
Mechanism | Disruption of quorum sensing |
Catalytic Potential | Active in asymmetric catalysis |
Properties
Molecular Formula |
C32H35OP |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C32H35OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h7-12,17-22,25-26,33H,1-6,13-16H2 |
InChI Key |
BRTACWKAVFPCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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